N-butyl-3-ethoxy-N-phenylpropanamide
Description
N-butyl-3-ethoxy-N-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone with an ethoxy group at the 3-position, an N-butyl substituent, and an N-phenyl group. Its molecular structure (Fig.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-N-phenylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-3-5-12-16(14-9-7-6-8-10-14)15(17)11-13-18-4-2/h6-10H,3-5,11-13H2,1-2H3 |
InChI Key |
RRNZAVPMDUDFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-ethoxy-N-phenylpropanamide typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of N-butylamine with 3-ethoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-ethoxy-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-butyl-3-ethoxy-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Mechanism of Action
The mechanism of action of N-butyl-3-ethoxy-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to related taxane derivatives described in pharmacopeial literature (Table 1). Notably, analogs like the n-butyl and sec-butyl Baccatin III esters feature ester linkages and amino acid-based side chains, whereas N-butyl-3-ethoxy-N-phenylpropanamide employs an amide bond and lacks the complex stereochemistry of taxane cores .
Table 1: Structural and Functional Comparison
Implications of Functional Groups
- Amide vs. Ester Linkages : The amide group in this compound may confer greater hydrolytic stability compared to ester-containing analogs, which are prone to enzymatic cleavage. This could enhance its utility in prolonged drug delivery systems .
- Alkyl Chains: The linear N-butyl group contrasts with the branched sec-butyl chains in taxane analogs, which are known to influence steric interactions in target binding .
Solubility and Reactivity Considerations
While direct solubility data are unavailable, the ionic liquid literature suggests that polar aprotic solvents (e.g., ionic liquids) could enhance the solubility of such amphiphilic amides in catalytic systems. This contrasts with taxane esters, which often require co-solvents for stabilization .
Research Findings and Limitations
- Synthetic Utility : The compound’s structure positions it as a candidate for modular synthesis of bioactive molecules, though its catalytic or therapeutic efficacy remains unverified.
- Gaps in Data: No direct pharmacological or catalytic studies were identified in the provided evidence. Comparative analysis relies on structural extrapolation from taxane analogs .
Notes
- Contradictions : focuses on ester-based taxane derivatives, whereas this compound is an amide, limiting direct mechanistic comparisons.
- Contextual Assumptions : The ethoxy group’s role is inferred from analogous structures; experimental validation is needed to confirm its effects on solubility or stability.
- Future Directions : Screening in ionic liquid-mediated catalytic systems or as a taxane side-chain substitute could clarify its practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
